molecular formula C19H18N4O5S B11010711 methyl 2-({[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate

methyl 2-({[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate

Cat. No.: B11010711
M. Wt: 414.4 g/mol
InChI Key: QMNDFIMWWCAWQE-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with a fascinating structure. Let’s break it down:

    Name: Methyl 2-({[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate

    Structure: It contains a thiazole ring, a pyridazinone ring, and a methoxyphenyl group, all intricately connected.

Preparation Methods

Synthesis:

The synthetic route involves several steps, but I’ll highlight the key ones:

  • Formation of the Pyridazinone Ring

  • Thiazole Formation

    • Introduce the thiazole moiety by reacting the pyridazinone intermediate with an appropriate thiol and a suitable activating agent.
  • Esterification

    • Finally, esterify the carboxylic acid group with methanol to obtain the desired methyl ester.

Industrial Production:

While industrial-scale production methods may vary, the synthetic steps remain consistent.

Chemical Reactions Analysis

    Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products: These reactions yield derivatives with modified functional groups.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis due to its unique structure.

    Biology: Investigated for potential bioactivity (e.g., antimicrobial properties).

    Medicine: May serve as a lead compound for drug development.

    Industry: Employed in the synthesis of specialized chemicals.

Mechanism of Action

    Targets: Interacts with specific cellular receptors or enzymes.

    Pathways: Modulates biochemical pathways, affecting cellular processes.

Comparison with Similar Compounds

Biological Activity

Methyl 2-({[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and therapeutic implications based on recent studies.

Chemical Structure and Properties

The compound has the following structural formula:

C19H19N5O3S\text{C}_{19}\text{H}_{19}\text{N}_{5}\text{O}_{3}\text{S}

Molecular Weight : 397.5 g/mol
CAS Number : 1282132-81-3

Synthesis

The synthesis of this compound typically involves the reaction of thiazole derivatives with pyridazine intermediates, followed by acetylation. The detailed synthetic pathways can be found in various research articles focusing on similar thiazole and pyridazine compounds .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including those containing pyridazine moieties. The compound has shown promising activity against various bacterial strains. For instance, a related thiazole derivative exhibited significant inhibitory effects against E. coli and C. albicans, with inhibition zones comparable to standard antibiotics like Ciprofloxacin .

Bacterial Strain Inhibition Zone (mm) Standard Comparison
E. coli22Ciprofloxacin (23 mm)
C. albicans19Moderate activity

Anticancer Activity

The compound's potential as an anticancer agent has been investigated through in vitro studies on various cancer cell lines. Notably, derivatives related to this compound have demonstrated efficacy against multiple types of cancer, including breast and lung cancers. In a study conducted by the National Cancer Institute, compounds similar to this compound showed significant cytotoxicity against MDA-MB-468 breast cancer cells .

Cancer Cell Line IC50 (µM) Activity Level
MDA-MB-468 (Breast Cancer)0.15High
A549 (Lung Cancer)0.18Moderate

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the thiazole and pyridazine rings may interact with specific biological targets involved in cell proliferation and microbial resistance mechanisms.

Case Studies

Several case studies have documented the effectiveness of similar compounds in clinical settings:

  • Antimicrobial Efficacy : A study demonstrated that a thiazole derivative significantly reduced bacterial load in infected animal models .
  • Antitumor Effects : Research indicated that a related compound led to tumor regression in xenograft models of breast cancer, suggesting its potential for therapeutic use .

Properties

Molecular Formula

C19H18N4O5S

Molecular Weight

414.4 g/mol

IUPAC Name

methyl 2-[[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]amino]-5-methyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C19H18N4O5S/c1-11-17(18(26)28-3)21-19(29-11)20-15(24)10-23-16(25)9-8-14(22-23)12-4-6-13(27-2)7-5-12/h4-9H,10H2,1-3H3,(H,20,21,24)

InChI Key

QMNDFIMWWCAWQE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC)C(=O)OC

Origin of Product

United States

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